Methyl thieno[2,3-c]pyridine-5-carboxylate
Overview
Description
“Methyl thieno[2,3-c]pyridine-5-carboxylate” is a chemical compound . It is a derivative of the thieno[2,3-c]pyridine scaffold . This scaffold is a bicyclic heteroaromatic motif that is frequently used as an ATP-mimetic kinase inhibitor .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives has been achieved through various methods . One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields .
Scientific Research Applications
Synthetic Utility in Heterocyclic Synthesis
Methyl thieno[2,3-c]pyridine-5-carboxylate serves as a foundational compound in the synthesis of new heterocyclic systems. For instance, Madkour et al. (2010) utilized Thieno[2,3-b]pyridine-2-carboxylate to construct various heterocyclic systems, including thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. This demonstrates the compound's versatility in generating new molecules with potential chemical and pharmaceutical applications (Madkour et al., 2010).
Antitumor Activities and Photophysical Properties
Several studies have focused on the antitumor properties and photophysical behaviors of thieno[2,3-c]pyridine derivatives. Carvalho et al. (2013) explored the fluorescence properties of thienopyridine derivatives, previously evaluated as potential antitumor compounds, indicating their solvatochromic behavior and potential for drug delivery applications in liposome carriers (Carvalho et al., 2013). Additionally, Queiroz et al. (2010) synthesized novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines with significant antitumoral activities against various human tumor cell lines, highlighting the potential of these derivatives in cancer therapy (Queiroz et al., 2010).
Synthesis of Photochromic Compounds
Krayushkin et al. (2002) investigated the synthesis of thienopyrrole-based photochromes, marking the first instance of creating such compounds. This study emphasizes the potential of this compound derivatives in developing materials with photoresponsive properties, which could be valuable in various technological applications (Krayushkin et al., 2002).
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by Methyl thieno[2,3-c]pyridine-5-carboxylate are currently unknown . Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . For instance, the compound’s stability, efficacy, and mode of action can be affected by these factors.
Properties
IUPAC Name |
methyl thieno[2,3-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWDXLCZHGRIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455007 | |
Record name | Methyl thieno[2,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253332-81-9 | |
Record name | Methyl thieno[2,3-c]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.